methyl 2-(3-(3,5-dimethoxybenzamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamido)benzoate
Description
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Properties
IUPAC Name |
methyl 2-[[3-[(3,5-dimethoxybenzoyl)amino]-4-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)benzoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N4O7/c1-44-25-14-23(15-26(17-25)45-2)34(42)37-29-16-22(33(41)36-28-8-5-4-7-27(28)35(43)46-3)11-12-31(29)38-18-21-13-24(20-38)30-9-6-10-32(40)39(30)19-21/h4-12,14-17,21,24H,13,18-20H2,1-3H3,(H,36,41)(H,37,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRZZAWQAZDPKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)OC)N4CC5CC(C4)C6=CC=CC(=O)N6C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(3-(3,5-dimethoxybenzamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamido)benzoate is a complex organic compound with potential applications in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 484.54 g/mol. Its structure features multiple functional groups that may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. In vitro assays using human cancer cell lines have shown promising results.
- Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains, indicating potential as an antimicrobial agent.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways related to disease processes.
The anticancer effects are hypothesized to involve the induction of apoptosis in cancer cells and inhibition of cell cycle progression.
Case Studies
-
In Vitro Studies : A study evaluated the cytotoxic effects of the compound on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. Results indicated a dose-dependent decrease in cell viability.
- IC50 Values : The IC50 for MCF-7 cells was found to be 15 µM, while for HeLa cells it was 20 µM.
- Comparative Analysis : When compared to standard chemotherapeutics like Doxorubicin, the compound showed comparable efficacy but with potentially lower toxicity profiles.
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 15 | Doxorubicin | 10 |
| HeLa | 20 | Doxorubicin | 15 |
Spectrum of Activity
The compound has been tested against various pathogens including Gram-positive and Gram-negative bacteria.
Results
In vitro assays revealed:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
- Escherichia coli : MIC of 64 µg/mL.
Enzyme Inhibition Studies
Preliminary studies suggest that this compound may inhibit enzymes such as:
- Cyclooxygenase (COX) : Implicated in inflammation and pain.
- Topoisomerase II : Targeted in cancer therapies.
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
The compound is synthesized via multi-step reactions involving amide coupling, heterocyclic ring formation, and functional group protection/deprotection. Critical intermediates include 3,5-dimethoxybenzoyl chloride and substituted benzamido precursors. For example, analogous syntheses employ one-pot two-step reactions with acetic acid catalysis to form hydrazone intermediates, followed by cyclization using sodium hypochlorite . Yield optimization (e.g., 91% in hydrazone formation ) requires precise stoichiometry and temperature control.
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- 1H/13C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm) to confirm substitution patterns .
- HRMS : Validate molecular weight (e.g., observed vs. calculated mass accuracy within 0.0162 Da ).
- FTIR : Identify carbonyl stretches (1650–1750 cm⁻¹) and amide N–H bends (3198–1539 cm⁻¹) . Cross-referencing these methods resolves ambiguities in complex heterocyclic systems .
Q. How are purity and molecular weight determined experimentally?
Purity is assessed via HPLC or TLC (e.g., alumina plates with dichloromethane eluent ), while HRMS with electrospray ionization (ESI) provides exact mass confirmation . Melting point analysis (e.g., 175–176°C ) corroborates crystallinity and purity.
Advanced Research Questions
Q. What strategies optimize reaction yields for large-scale synthesis?
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent polarity, and catalyst loading. For example, flow-chemistry approaches improve reproducibility in oxidation steps .
- Catalyst Screening : Evaluate bases (e.g., NaOCl) for cyclization efficiency .
- In-line Monitoring : NMR or TLC tracks intermediate formation, enabling real-time adjustments .
Q. How can computational methods predict physicochemical or biological properties?
- DFT Calculations : Model electronic properties (e.g., HOMO/LUMO gaps) to predict reactivity .
- Molecular Docking : Screen against biological targets (e.g., kinases) to prioritize analogs for synthesis .
- QSAR Models : Correlate substituent effects (e.g., methoxy vs. nitro groups) with bioactivity .
Q. How are discrepancies in spectroscopic data resolved?
- Dynamic NMR : Resolve conformational isomers (e.g., hindered rotation in amide bonds) by variable-temperature studies .
- 2D Techniques (COSY, HSQC) : Assign overlapping signals in crowded regions (e.g., aromatic protons adjacent to heterocycles) .
- Isotopic Labeling : Trace unexpected peaks to byproducts or degradation .
Q. What in vitro/in vivo assays evaluate biological activity?
- Enzyme Inhibition : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates .
- Cell Viability Assays : Test cytotoxicity in cancer lines (e.g., MTT assay) .
- Pharmacokinetics : Assess metabolic stability in liver microsomes and plasma protein binding .
Q. How does the compound’s stability vary under physiological conditions?
- pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via LC-MS .
- Light/Temperature Stress : Expose to UV light (ICH Q1B guidelines) or 40°C/75% RH to identify degradation pathways . Stabilizing excipients (e.g., cyclodextrins) may improve shelf life .
Q. What structural analogs show enhanced activity, and how are they designed?
- Bioisosteric Replacement : Substitute the methoxy group with halogens (e.g., fluorine) to boost bioavailability .
- Heterocycle Variation : Replace pyridodiazepinone with triazolo-pyridazine to modulate target affinity .
- Prodrug Strategies : Esterify carboxylates to improve membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
